molecular formula C9H8N2O B13261658 3-(2-Aminoacetyl)benzonitrile

3-(2-Aminoacetyl)benzonitrile

Cat. No.: B13261658
M. Wt: 160.17 g/mol
InChI Key: PFKOITFKUQJAEZ-UHFFFAOYSA-N
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Description

3-(2-Aminoacetyl)benzonitrile is an organic compound with the molecular formula C9H8N2O It is a derivative of benzonitrile, where the nitrile group is substituted with an aminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoacetyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The aminoacetyl group is introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One such method involves the use of ionic liquids as co-solvents and catalysts, which simplifies the separation process and allows for the recycling of reagents .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoacetyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(2-Aminoacetyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminoacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzonitrile, such as:

Uniqueness

3-(2-Aminoacetyl)benzonitrile is unique due to the presence of the aminoacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other benzonitrile derivatives may not be suitable .

Properties

IUPAC Name

3-(2-aminoacetyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOITFKUQJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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